

melting point of **cis-1,2-Cyclopentanedicarboxylic anhydride**

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Compound of Interest

Compound Name: *cis-1,2-Cyclopentanedicarboxylic anhydride*

Cat. No.: *B1366716*

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An In-Depth Technical Guide to the Melting Point Determination of **cis-1,2-Cyclopentanedicarboxylic Anhydride**

Introduction

cis-1,2-Cyclopentanedicarboxylic anhydride (CAS No: 35878-28-5) is a pivotal organic intermediate with significant applications in medicinal chemistry and organic synthesis.^[1] It serves as a crucial building block for the synthesis of various fine chemicals, notably proline derivatives.^[2] These derivatives are integral components of modern pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin and Saxagliptin, as well as anti-HCV viral agents such as Telaprevir and Boceprevir.^{[1][2]}

Given its role in the synthesis of high-value active pharmaceutical ingredients (APIs), the purity and identity of **cis-1,2-cyclopentanedicarboxylic anhydride** are of paramount importance. The melting point is a fundamental physical property that serves as a primary indicator of a compound's identity and purity.^[3] A sharp, well-defined melting point range is characteristic of a pure substance, whereas the presence of impurities typically results in a depressed and broadened melting range.^[4] This guide provides a comprehensive, technically-grounded protocol for the accurate determination of the melting point of **cis-1,2-cyclopentanedicarboxylic anhydride**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **cis-1,2-cyclopentanedicarboxylic anhydride** is presented below. The melting point is a critical parameter for quality control and identification.

Property	Value	Source(s)
Chemical Name	cis-1,2-Cyclopentanedicarboxylic anhydride	[5] [6]
Synonyms	cis-Cyclopentane-1,2-dicarboxylic acid anhydride; rel-(3aR,6aS)-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione	[5] [7]
CAS Number	35878-28-5	[6] [7]
Molecular Formula	C ₇ H ₈ O ₃	[2] [5]
Molecular Weight	140.14 g/mol	[5] [6]
Appearance	White to off-white solid/powder	[5] [8]
Melting Point	73-74 °C	[2] [5] [7]
Boiling Point	100-102 °C @ 1.5 Torr; 84-86 °C @ 0.5 Torr	[2] [7]
Density	~1.3 g/cm ³	[2] [7]

The Principle of Melting Point Depression

From a thermodynamic standpoint, the melting point of a pure crystalline solid is the temperature at which the solid and liquid phases are in equilibrium at a given pressure.[\[3\]](#) The presence of a soluble impurity disrupts the crystal lattice of the solid. This disruption requires less energy (a lower temperature) to break the intermolecular forces holding the molecules in the solid state. Consequently, an impure compound exhibits a lower melting point than its pure counterpart. The melting also occurs over a wider temperature range because melting begins

at the eutectic temperature of the mixture and is complete only when the entire sample has liquefied at a higher temperature.^[3] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.

Authoritative Protocol for Accurate Melting Point Determination

This section details a robust, self-validating protocol for determining the melting point of **cis-1,2-cyclopentanedicarboxylic anhydride**. The causality behind each step is explained to ensure technical mastery and reproducibility.

Instrumentation: A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) or a traditional Thiele tube setup with a calibrated thermometer.

Materials:

- Sample of **cis-1,2-cyclopentanedicarboxylic anhydride**
- Melting point capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Step-by-Step Methodology

Step 1: Sample Preparation

- Action: Place a small amount (~10-20 mg) of the **cis-1,2-cyclopentanedicarboxylic anhydride** sample onto a clean, dry surface like a watch glass. If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle.^[9]
- Expertise & Causality: Grinding the sample to a fine powder is critical. It ensures uniform heat transfer throughout the sample and allows for dense packing in the capillary tube.^[9] Large crystals can trap air, leading to inefficient heat distribution and an inaccurate, broad melting range.

Step 2: Capillary Tube Loading

- Action: Invert a capillary tube and press the open end into the powdered sample. A small amount of powder will enter the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom. Alternatively, drop the tube down a longer piece of glass tubing to achieve tight packing. Repeat until the packed sample height is 2-3 mm.
- Expertise & Causality: The sample height is crucial. Too much material will cause a significant temperature gradient within the sample, resulting in a broadened melting range as the top of the sample melts later than the bottom.^[10] Too little material may be difficult to observe. Dense packing prevents air pockets and ensures the observed melting is a true phase transition, not a collapse of the crystal structure.

Step 3: Preliminary (Rapid) Determination (for unknown purity)

- Action: If the sample's approximate melting point or purity is unknown, perform a rapid determination. Place the loaded capillary in the apparatus and heat at a fast rate (e.g., 10-20 °C per minute).^[4] Note the approximate temperature range where melting occurs.
- Expertise & Causality: This initial, non-analytical run saves significant time. It establishes a ballpark range, allowing the subsequent, accurate determination to be performed more efficiently.^[9] The value obtained here is not the true melting point but a guide for the next step.

Step 4: Accurate (Slow) Determination

- Action: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed in the preliminary run.^[9] Insert a fresh, properly loaded capillary tube. Heat rapidly until the temperature is about 15 °C below the expected melting point (73-74 °C). Then, decrease the heating rate to a slow and steady 1-2 °C per minute.
- Expertise & Causality: The slow heating rate is the single most critical factor for accuracy.^[9] It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. A rapid heating rate will cause the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting point reading.

Step 5: Observation and Recording

- Action: Observe the sample closely through the magnifying lens. Record two temperatures:
 - T_1 : The temperature at which the first droplet of liquid becomes visible within the solid matrix.
 - T_2 : The temperature at which the last solid crystal just dissolves into a clear liquid. The result is reported as the melting point range: $T_1 - T_2$.
- Expertise & Causality: Reporting a range rather than a single point provides more information. For a pure compound, this range should be narrow (typically 0.5-1.5 °C).[3] A broad range (> 3 °C) is a strong indicator of impurities.[3]

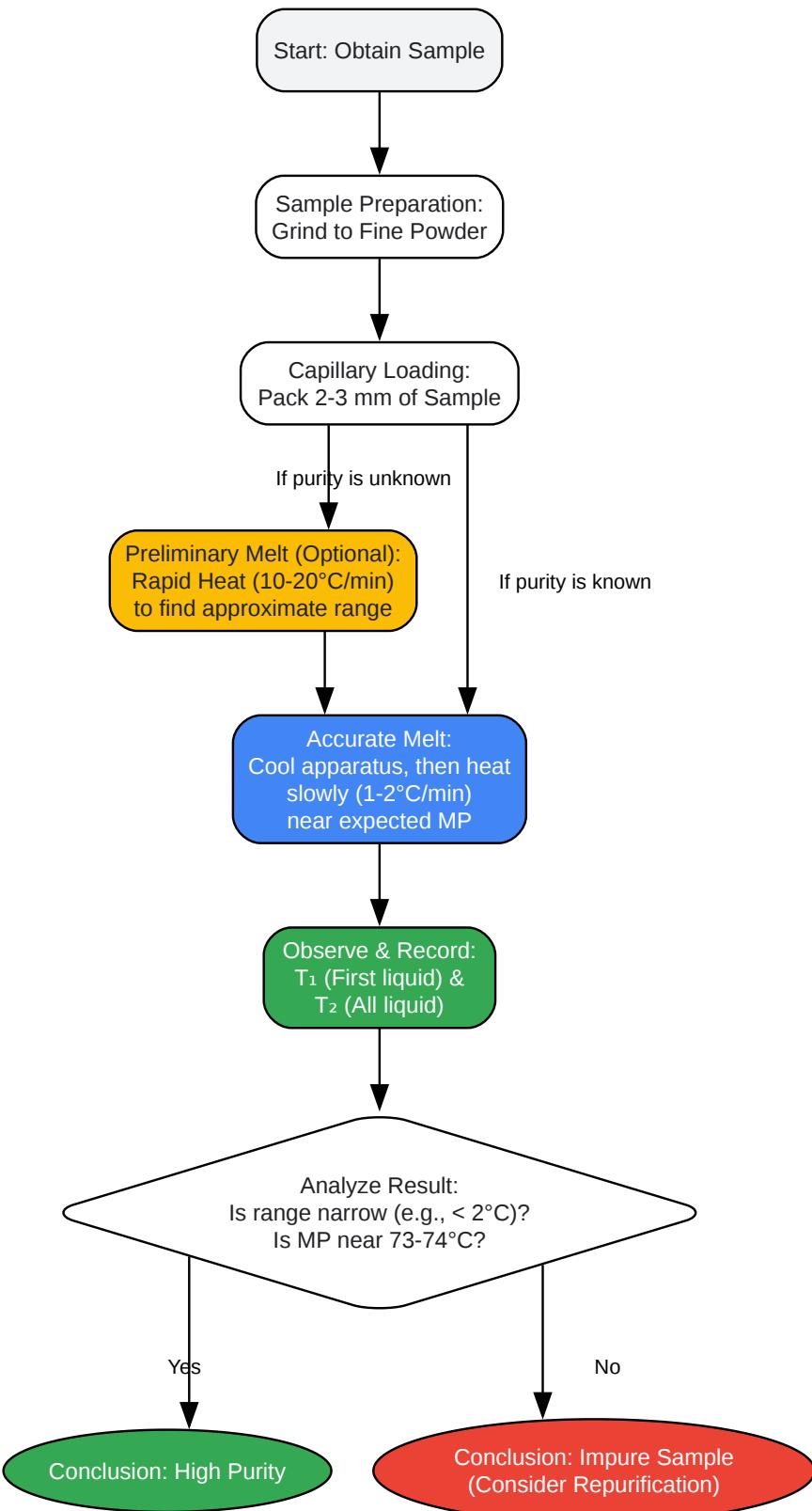
Trustworthiness & Self-Validation: The protocol's integrity is maintained by performing the measurement in duplicate or triplicate. Consistent results across multiple measurements validate the technique and the final reported value.

Factors Influencing Measurement Accuracy

- Purity: As discussed, this is the most significant chemical factor. The primary precursor for **cis-1,2-cyclopentanedicarboxylic anhydride** is cis-1,2-cyclopentanedicarboxylic acid, which is formed by refluxing with a dehydrating agent like acetic anhydride.[1][2] The precursor diacid has a much higher melting point of 132-136 °C.[11] Incomplete reaction will leave unreacted diacid in the product, acting as an impurity and causing a significant depression and broadening of the anhydride's melting point.
- Rate of Heating: As emphasized in the protocol, a slow heating rate of 1-2 °C/min near the melting point is essential for thermal equilibrium and an accurate reading.
- Thermometer Calibration: The accuracy of the thermometer or temperature sensor in the apparatus is paramount. It should be periodically calibrated against known standards.[4]
- Sample Packing: Inconsistent or loose packing can lead to poor heat transfer and non-reproducible results.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for obtaining a reliable melting point measurement for **cis-1,2-cyclopentanedicarboxylic anhydride**.



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Caption: Workflow for accurate melting point determination.

Conclusion

The melting point of 73-74 °C is a critical quality attribute for **cis-1,2-cyclopentanedicarboxylic anhydride**. Its accurate determination is essential for verifying the identity and purity of a sample, which is especially important in the context of pharmaceutical synthesis where precursor quality directly impacts the final API. By adhering to a systematic and well-understood protocol that emphasizes proper sample preparation and a controlled heating rate, researchers can obtain reliable and reproducible data, ensuring the integrity of their synthetic work and the quality of their materials.

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